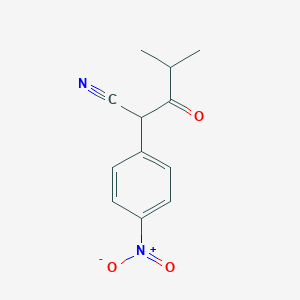

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile

Descripción

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile (CAS 2059941-97-6) is a nitrile-containing organic compound with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . Its structure features a 4-nitrophenyl group attached to a ketone (3-oxo) and a methyl-substituted pentanenitrile backbone. Its SMILES notation is CC(C#N)C(=O)C(C1=CC=C(C=C1)N+[O-])C, highlighting the nitrile, ketone, and nitro-functionalized aromatic moieties .

Propiedades

Fórmula molecular |

C12H12N2O3 |

|---|---|

Peso molecular |

232.23 g/mol |

Nombre IUPAC |

4-methyl-2-(4-nitrophenyl)-3-oxopentanenitrile |

InChI |

InChI=1S/C12H12N2O3/c1-8(2)12(15)11(7-13)9-3-5-10(6-4-9)14(16)17/h3-6,8,11H,1-2H3 |

Clave InChI |

PANUWOIYTVYKPF-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C(=O)C(C#N)C1=CC=C(C=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be achieved through a multi-step process involving the following key steps:

Aldol Condensation: The formation of the ketone group can be achieved through an aldol condensation reaction involving an aldehyde and a ketone in the presence of a base such as sodium hydroxide.

Nitrile Formation: The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile precursor and a strong base such as sodium amide.

Industrial Production Methods

Industrial production of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile typically involves large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.

Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Amines, alcohols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 4-Methyl-2-(4-aminophenyl)-3-oxopentanenitrile.

Substitution: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanamide.

Oxidation: 4-Methyl-2-(4-nitrophenyl)-3-oxopentanoic acid.

Aplicaciones Científicas De Investigación

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties such as conductivity and fluorescence.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The nitrophenyl group can interact with enzymes and receptors, modulating their activity.

Pathways: The compound can influence biochemical pathways involved in cellular signaling and metabolism.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, such as the 4-nitrophenyl group, ketone, and nitrile functionalities, but differ in substituents and backbone architecture:

Physicochemical Properties

- Melting Points : The target compound’s melting point is unspecified, but analogues like VM-9 (a biphenyl derivative with a nitro group) exhibit a melting point of 160–162°C , highlighting the influence of aromatic stacking and nitro group polarity.

- Solubility and Stability : Nitriles generally exhibit moderate polarity, suggesting solubility in organic solvents. The methylidene group in may reduce crystallinity compared to the target compound’s methyl substitution.

Actividad Biológica

4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, its pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile can be described as follows:

- Molecular Formula: C12H12N2O3

- Molecular Weight: 232.24 g/mol

- Functional Groups: Ketone, nitrile, nitro group

Interaction with Biological Macromolecules

Research indicates that 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile exhibits significant reactivity with proteins and nucleic acids. Interaction studies have highlighted its potential to modify protein structures, which can lead to altered biological functions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The compound's activity was evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. For instance, it showed potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

Table 1: Antimicrobial Activity of 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |

| Bacillus cereus | 0.020 mg/mL | 0.040 mg/mL |

| Escherichia coli | 0.050 mg/mL | 0.100 mg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines revealed that while the compound exhibits antimicrobial properties, it also shows a degree of cytotoxicity at higher concentrations. The use of the MTT assay demonstrated that cell viability decreased significantly at concentrations above 50 µM, indicating a need for careful dosage in therapeutic applications.

Case Study 1: Antiparasitic Activity

A study investigated the antiparasitic potential of various substituted compounds related to 4-Methyl-2-(4-nitrophenyl)-3-oxopentanenitrile against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated promising results in vitro, inhibiting parasite growth at concentrations as low as 10 µM . However, in vivo efficacy remains to be fully explored.

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed to identify structural modifications that enhance biological activity. Modifications at the aromatic ring and variations in the alkyl chain length were shown to significantly influence the compound's potency against bacterial strains and its selectivity towards specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.